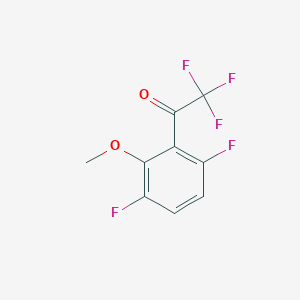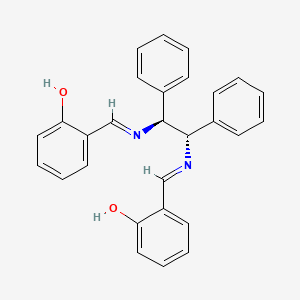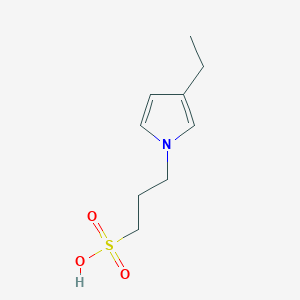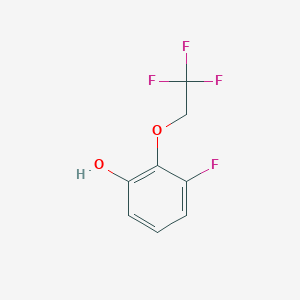
3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol: is an organic compound characterized by the presence of a phenol group substituted with a fluoro group at the third position and a trifluoroethoxy group at the second position. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with o-nitrochlorobenzene as the primary raw material.
Etherification: The o-nitrochlorobenzene undergoes etherification with 2,2,2-trifluoroethanol in the presence of a base catalyst to form the trifluoroethoxy derivative.
Reduction: The nitro group is then reduced to an amino group using hydrogenation.
Diazotization: The amino group is diazotized to form a diazonium salt.
Hydroxy Decomposition: Finally, the diazonium salt undergoes hydroxy decomposition to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using efficient catalysts and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the fluoro or trifluoroethoxy groups.
Substitution: The fluoro and trifluoroethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .
Aplicaciones Científicas De Investigación
Chemistry: 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: In biological research, this compound is used to study the effects of fluorinated phenols on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and materials with specific performance characteristics .
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoroethoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target system .
Comparación Con Compuestos Similares
2-(2,2,2-Trifluoroethoxy)phenol: Similar structure but lacks the fluoro group at the third position.
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenol: Similar structure with the trifluoroethoxy group at the fourth position instead of the second.
Uniqueness: 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is unique due to the specific positioning of the fluoro and trifluoroethoxy groups, which confer distinct chemical and biological properties. This unique structure can result in different reactivity and interactions compared to its analogs .
Propiedades
Fórmula molecular |
C8H6F4O2 |
|---|---|
Peso molecular |
210.13 g/mol |
Nombre IUPAC |
3-fluoro-2-(2,2,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H6F4O2/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3,13H,4H2 |
Clave InChI |
AIBIIBHHXINTLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)OCC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)

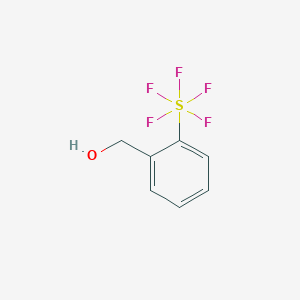
![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)

![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)
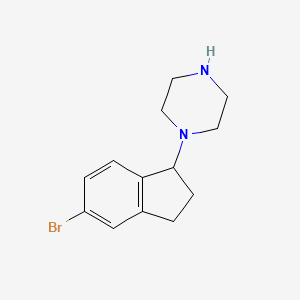

![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
